![molecular formula C17H16N6O B4330263 N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine](/img/structure/B4330263.png)
N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine
Overview
Description
N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme cGAS, which is involved in the immune response to viral infections. In
Mechanism of Action
The mechanism of action of N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine involves the inhibition of the cGAS enzyme. This enzyme is responsible for detecting viral DNA in the cytoplasm and initiating the immune response. N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine binds to the active site of the cGAS enzyme and prevents it from binding to viral DNA. This inhibition leads to a decrease in the production of interferons and pro-inflammatory cytokines, which are essential for the antiviral response.
Biochemical and Physiological Effects:
The primary biochemical effect of N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine is the inhibition of the cGAS enzyme. This inhibition leads to a decrease in the production of interferons and pro-inflammatory cytokines, which are essential for the antiviral response. The physiological effects of this compound are still being studied, but it has been shown to have potential therapeutic applications in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine is its selectivity for the cGAS enzyme. This selectivity allows for more specific inhibition of the immune response to viral infections. However, one of the limitations of this compound is its low yield in the synthesis method. This low yield can make it difficult to obtain large quantities of the compound for lab experiments.
Future Directions
There are several future directions for the research on N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of the compound's potential therapeutic applications in the treatment of viral infections. Additionally, further research is needed to understand the physiological effects of this compound and its potential side effects.
Scientific Research Applications
N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine has been primarily used in scientific research to study the role of the cGAS-STING pathway in the immune response to viral infections. It has been shown to inhibit the cGAS enzyme, which is responsible for detecting viral DNA in the cytoplasm and triggering the immune response. This inhibition leads to a decrease in the production of interferons and pro-inflammatory cytokines, which are essential for the antiviral response.
properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-24-12-9-7-11(8-10-12)19-15-16-21-22-17(18)23(16)14-6-4-3-5-13(14)20-15/h3-10H,2H2,1H3,(H2,18,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMGFSHBLKYQPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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